![molecular formula C22H21N3O2 B2915055 10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione CAS No. 883961-14-6](/img/structure/B2915055.png)
10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione” belongs to the class of pyrimido[4,5-b]quinolines . These compounds are important in medicinal chemistry due to their biological properties such as antifungal, antimalarial, anticancer, antiviral, antihistaminic, antioxidant, antimicrobial, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of pyrimido[4,5-b]quinolines involves a multicomponent reaction of 1,3 diketones (dimedone, barbituric acid, and Meldrum’s acid), 6-aminouracil and aromatic aldehyde . This transformation involves a one-pot, catalyst-free, and solvent-free pathway to develop the desired products under mild reaction conditions .Molecular Structure Analysis
The molecular structure of pyrimido[4,5-b]quinolines involves a fused ring system of pyrimidine and quinoline . The use of commercially available anilines allows the facile syntheses of pyrimido[4,5-b]quinolinediones substituted in all the positions on the benzene ring with electron donor or electron withdrawing groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrimido[4,5-b]quinolines include a multicomponent reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil . This one-pot multi-component synthesis is notable for chemists due to the preparation of the target product in one step without the production of side products .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
10-methyl-3-propyl-2-(p-tolyl)pyrimido[4,5-b]quinoline-4,5(3H,10H)-dione is involved in the synthesis of various derivatives. For instance, the synthesis of pyrazolo[4,3-f]pyrimido[4,5-b]quinoline-8,10-dione derivatives has been achieved through one-pot condensation processes (Damavandi & Sandaroos, 2012). Additionally, complex crystalline inclusion complexes have been observed with related derivatives, influencing the lengths of conjugated bonds in redox reactions (Kawai, Kunitomo, & Ohno, 1996).
Chemical Reactions and Properties
The compound plays a role in the oxidation of amines to carbonyl compounds, demonstrating an autorecycling mechanism that is significant in chemical synthesis (Yoneda, Sakuma, Kadokawa, & Koshiro, 1979). Moreover, derivatives of this compound have been prepared, showcasing its versatility in forming various complex structures (Stanforth, 2005).
Biological and Environmental Applications
In the context of biological and environmental applications, the derivatives of this compound have been synthesized for potential biological screening (Hovsepyan, Karakhanyan, Israelyan, & Panosyan, 2018). Furthermore, the derivatives have shown effectiveness in inhibiting mild steel corrosion, indicating potential applications in materials science (Verma, Olasunkanmi, Obot, Ebenso, & Quraishi, 2016).
Antiviral Properties
In medical research, a derivative of this compound has shown potential as an inhibitor for pandemic influenza A (H1N1) viral growth, marking a significant contribution to antiviral drug development (Paulpandi, Thangam, Kavithaa, Sumathi, Sankaran, Mohan, Gunasekaran, & Kannan, 2013).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
10-methyl-2-(4-methylphenyl)-3-propylpyrimido[4,5-b]quinoline-4,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-4-13-25-20(15-11-9-14(2)10-12-15)23-21-18(22(25)27)19(26)16-7-5-6-8-17(16)24(21)3/h5-12H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFERWKYWVUBJHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NC2=C(C1=O)C(=O)C3=CC=CC=C3N2C)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
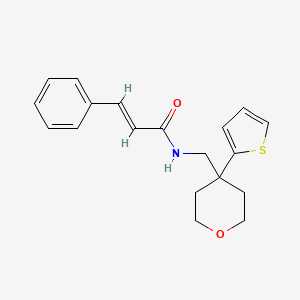
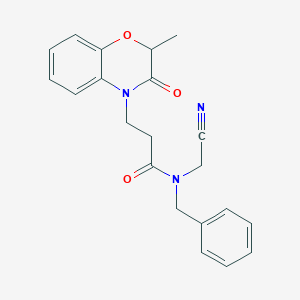
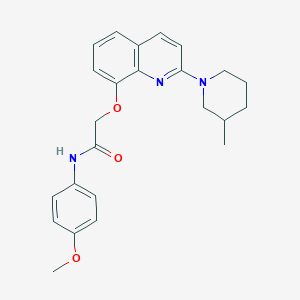
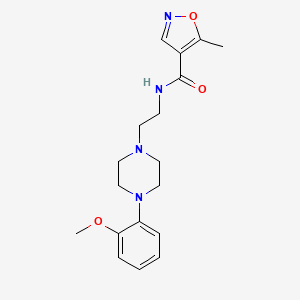
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-(3,5-dimethylphenyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2914980.png)
![N-[4-(dimethylamino)phenyl]-3-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carboxamide](/img/structure/B2914981.png)

![8-(2-chloroethyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2914986.png)
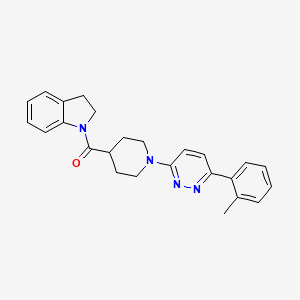
![N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-4-phenyloxane-4-carboxamide](/img/structure/B2914988.png)
![(E)-ethyl 2-(2-(3-ethyl-2-(ethylimino)-4-oxothiazolidin-5-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2914991.png)
![3,7,9-trimethyl-1-(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2914993.png)
![7-Benzyl-8-[(3,5-dimethylpiperidin-1-yl)methyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2914994.png)
![2,4-dichloro-5-iodo-7-{[2-(trimethylsilyl)ethoxy]methyl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2914995.png)
